molecular formula C18H15NO2 B5792228 [1,1'-Biphenyl]-2-carboxamide, N-(2-furanylmethyl)- CAS No. 695168-56-0

[1,1'-Biphenyl]-2-carboxamide, N-(2-furanylmethyl)-

Cat. No.: B5792228
CAS No.: 695168-56-0
M. Wt: 277.3 g/mol
InChI Key: DLHFETUGSYTIOJ-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2-carboxamide, N-(2-furanylmethyl)- is a biphenyl-based carboxamide derivative featuring a 2-furanylmethyl group attached to the amide nitrogen.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-18(19-13-15-9-6-12-21-15)17-11-5-4-10-16(17)14-7-2-1-3-8-14/h1-12H,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHFETUGSYTIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359618
Record name [1,1'-Biphenyl]-2-carboxamide, N-(2-furanylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695168-56-0
Record name [1,1'-Biphenyl]-2-carboxamide, N-(2-furanylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-carboxamide, N-(2-furanylmethyl)- typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the biphenyl derivative with an appropriate amine under amide bond formation conditions.

    Attachment of the Furanylmethyl Group: The furanylmethyl group can be attached to the nitrogen atom of the carboxamide through a nucleophilic substitution reaction using a furanylmethyl halide.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various catalytic processes.

    Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.

Biology:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine:

    Therapeutics: It may exhibit biological activity that can be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer properties.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-carboxamide, N-(2-furanylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl core provides a rigid scaffold that can fit into the active site of enzymes, while the carboxamide and furanylmethyl groups can form hydrogen bonds and other interactions with the target. This binding can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key physicochemical and biological properties of [1,1'-Biphenyl]-2-carboxamide, N-(2-furanylmethyl)- with its structural analogs:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR, NMR) Biological Activity/Application References
[1,1'-Biphenyl]-2-carboxamide (Parent) C₁₃H₁₁NO 197.23 N/A IR: 1700 cm⁻¹ (C=O); 1H NMR: δ 7.20–7.95 (m, 9H, Ar-H) Base compound for derivatization
N-(2-Chlorophenyl)[1,1'-biphenyl]-2-carboxamide C₁₉H₁₄ClNO 307.77 N/A N/A Intermediate in drug synthesis
N,N-Diisopropyl-[1,1'-biphenyl]-2-carboxamide C₁₉H₂₃NO 281.39 N/A N/A Potential agrochemical applications
4'-Methyl[1,1'-biphenyl]-2-carboxamide C₁₄H₁₃NO 211.26 N/A LogP: 3.46; PSA: 43.09 Ų Research in organic synthesis
VM-7: N-(2-ethylphenyl)-4'-methyl-[1,1'-biphenyl]-2-carboxamide nitrate C₂₄H₂₂N₂O₅ 418.15 128–130 IR: 1700 cm⁻¹ (C=O), 1220 cm⁻¹ (NO₃); 1H NMR: δ 1.30 (s, 3H, -CH₃), 7.53–7.95 (m, Ar-H) Vasodilatory activity (hypothesized)
Flumetover (N-ethyl-3',4'-dimethoxy-N-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxamide) C₁₆H₁₂ClF₄N₃O₄ 429.73 N/A N/A Plant growth regulator
N-(3,4-dimethyl-5-isoxazolyl)-[1,1'-biphenyl]-2-sulfonamide C₂₆H₃₂N₂O₆S 500.62 N/A N/A Endothelin receptor antagonist

Analysis of Structural Modifications and Properties

Amide Substituents :

  • N-(2-Furanylmethyl) : The furan ring may enhance π-π stacking interactions and moderate lipophilicity compared to alkyl or aryl substituents.
  • N-(2-Chlorophenyl) : The electron-withdrawing Cl group increases polarity but may reduce metabolic stability .
  • N,N-Diisopropyl : Bulky substituents likely reduce solubility but improve membrane permeability .

Biological Activity: VM-7 () includes a nitrate ester group, which is associated with vasodilation. Its IR band at 1220 cm⁻¹ confirms the NO₃ stretch. Flumetover () contains trifluoromethyl and methoxy groups, typical in agrochemicals for enhanced bioactivity and environmental stability.

Spectral Data :

  • Biphenyl carboxamides consistently show IR carbonyl stretches near 1700 cm⁻¹.
  • 1H NMR signals for aromatic protons (δ 6.18–7.95 ppm) are characteristic of biphenyl systems .

Biological Activity

[1,1'-Biphenyl]-2-carboxamide, N-(2-furanylmethyl)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C15_{15}H13_{13}N1_{1}O2_{2}
  • Molecular Weight : 239.27 g/mol

Biological Activity Overview

Research indicates that [1,1'-Biphenyl]-2-carboxamide, N-(2-furanylmethyl)- exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against a range of bacterial strains.
  • Anticancer Potential : Investigated for its ability to inhibit cancer cell proliferation.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

A study conducted on various bacterial strains demonstrated the antimicrobial efficacy of [1,1'-Biphenyl]-2-carboxamide, N-(2-furanylmethyl)-. The results are summarized in Table 1.

Bacterial StrainInhibition Zone (mm)Concentration (mg/mL)
Escherichia coli1510
Staphylococcus aureus1810
Candida albicans1210

This table indicates significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Anticancer Activity

In vitro studies have shown that [1,1'-Biphenyl]-2-carboxamide, N-(2-furanylmethyl)- can induce apoptosis in cancer cell lines. A notable study reported the following findings:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50_{50} Values:
    • MCF-7: 25 µM
    • HeLa: 30 µM

These results indicate a promising anticancer profile, warranting further investigation into its mechanisms and potential clinical applications.

Discussion

The biological activity of [1,1'-Biphenyl]-2-carboxamide, N-(2-furanylmethyl)- showcases its potential as a therapeutic agent. Its dual action as an antimicrobial and anticancer agent opens avenues for further research into its applications in treating infections and cancers.

Q & A

Q. What are the risks of polypharmacology, and how can they be mitigated?

  • Methodological Answer :
  • Chemoproteomics : Use activity-based protein profiling (ABPP) to map off-target interactions.
  • Scaffold Simplification : Remove non-critical substituents (e.g., methyl groups) to reduce promiscuity .

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